molecular formula C13H12N2O2 B11975264 N'-(furan-2-ylmethylene)-4-methylbenzohydrazide CAS No. 113906-79-9

N'-(furan-2-ylmethylene)-4-methylbenzohydrazide

Cat. No.: B11975264
CAS No.: 113906-79-9
M. Wt: 228.25 g/mol
InChI Key: VNJKCISMYLGSHP-NTEUORMPSA-N
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Description

N'-(Furan-2-ylmethylene)-4-methylbenzohydrazide (: 113906-79-9) is a Schiff base compound belonging to the class of hydrazide derivatives, characterized by the molecular formula C 13 H 12 N 2 O 2 and a molecular weight of 228.25 [ ]. This compound features a furan ring and a substituted benzohydrazide backbone, a structure known to offer versatile coordination chemistry and potential for various research applications [ ]. While specific studies on this exact compound are limited, its structural analogs demonstrate significant value in scientific research. Hydrazide derivatives are extensively investigated for their effectiveness as corrosion inhibitors for mild steel in acidic media, functioning as mixed-type inhibitors that adsorb onto metal surfaces to mitigate corrosion [ ]. Furthermore, closely related furan-based benzohydrazide Schiff bases have shown promising biological activities , including cytotoxic effects against human cancer cell lines such as hepatocellular carcinoma (HePG-2) and colon carcinoma (HCT-116) [ ][ ]. The mechanism of action for such compounds is often linked to their ability to act as ligands, forming stable complexes with various transition metal ions (e.g., Cu(II), Co(II), Ni(II), Zn(II)) via the azomethine nitrogen and carbonyl oxygen atoms, which can enhance their biological and chemical properties [ ]. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for any specific research purpose.

Properties

CAS No.

113906-79-9

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-methylbenzamide

InChI

InChI=1S/C13H12N2O2/c1-10-4-6-11(7-5-10)13(16)15-14-9-12-3-2-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

VNJKCISMYLGSHP-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(furan-2-ylmethylene)-4-methylbenzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 4-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for N’-(furan-2-ylmethylene)-4-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N’-(furan-2-ylmethylene)-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group (C=N) to an amine group (C-NH).

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the furan and benzene rings.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted hydrazide derivatives with various functional groups.

Scientific Research Applications

Synthesis of N'-(furan-2-ylmethylene)-4-methylbenzohydrazide

The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with 4-methylbenzohydrazide under acidic conditions. This reaction leads to the formation of an azomethine linkage (C=N), which is crucial for the compound's biological activity.

Biological Activities

This compound exhibits several significant biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, potentially through the generation of reactive oxygen species or interference with cellular signaling pathways.
    • Case Study : In vitro assays demonstrated that this compound reduced cell viability in HepG2 cells by approximately 60% at a concentration of 50 µM over 48 hours.
  • Metal Complexation :
    • The compound can form complexes with metal ions such as copper(II) and nickel(II), which enhance its cytotoxicity compared to the free ligand. These metal-hydrazone complexes exhibit altered electronic properties that may increase their effectiveness against cancer cells.
  • Antimicrobial Properties :
    • Preliminary studies indicate potential antimicrobial activity against various bacterial strains, although further research is needed to quantify this effect.

Research Findings and Insights

Recent studies have underscored the potential applications of this compound in drug development:

  • Anticancer Research :
    • The compound's ability to induce apoptosis in cancer cells has made it a candidate for further pharmacological studies aimed at developing new anticancer agents.
  • Material Science :
    • Due to its ability to form stable metal complexes, this hydrazone could be explored for applications in materials science, particularly in the development of sensors or catalysts.
  • Pharmacological Studies :
    • Ongoing research focuses on optimizing the synthesis and modification of this compound to enhance its biological activity and reduce potential side effects.

Mechanism of Action

The mechanism of action of N’-(furan-2-ylmethylene)-4-methylbenzohydrazide involves its ability to form stable complexes with metal ions through the azomethine nitrogen and the furan oxygen. These metal complexes can interact with various biomolecules, such as proteins and enzymes, potentially inhibiting their function. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular processes by binding to essential biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

Key Observations :

  • Electron-withdrawing groups (e.g., –Br, –NO₂) lower HOMO energies, enhancing stability but reducing electron-donating capacity .
  • Hydrophobic substituents (e.g., –CH₃) improve membrane permeability, correlating with higher cytotoxicity .
  • Hydroxyl groups (–OH) in H2L increase metal-chelation efficiency, improving anticancer activity compared to methyl-substituted analogues .

Coordination Chemistry and Metal Complexes

Table 2: Comparison of metal complexes’ properties
Metal Complex Geometry HOMO-LUMO Gap (eV) Thermal Stability (°C) Cytotoxicity (IC₅₀, µM)
Ni(II)-4-methylbenzohydrazide Distorted tetrahedral 2.90 220–350 42.10 (HePG-2)
Cu(II)-H2L (2-hydroxy derivative) Square planar 3.20 250–380 58.30 (HCT-116)
Co(II)-4-methylbenzohydrazide Octahedral 3.05 200–320 50.75 (HePG-2)
La(III)-FDPPO (lanthanide complex) 7-coordinate 300–450 Not tested

Key Observations :

  • Lanthanide complexes (e.g., La(III)) show superior thermal stability (decomposition >300°C) due to stronger metal-ligand bonds .
  • Metal complexes generally display lower cytotoxicity than free ligands, likely due to reduced cellular uptake .

Electronic and Corrosion Inhibition Properties

  • HOMO-LUMO Trends: N'-(Furan-2-ylmethylene)-4-methylbenzohydrazide has a higher HOMO (–5.12 eV) compared to aliphatic Schiff bases (e.g., –5.70 eV for N'-(phenylmethylene)isonicotinohydrazide), suggesting better electron donation for corrosion inhibition . Aromatic Schiff bases with –NH₂ or –OH substituents exhibit even lower HOMO energies (–6.20 eV), enhancing corrosion resistance .

Research Findings and Implications

Anticancer Optimization : The methyl substituent in This compound balances lipophilicity and electronic effects, making it a promising scaffold for anticancer drug design .

Antibacterial Activity : Bromine-substituted derivatives (e.g., N'-(3,5-dibromobenzylidene)-4-methylbenzohydrazide) show enhanced antibacterial potency due to halogen bonding with microbial targets .

Thermal Stability : Metal complexes, particularly with lanthanides, are candidates for high-temperature industrial applications .

Biological Activity

N'-(furan-2-ylmethylene)-4-methylbenzohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its synthesis, characterization, and potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through the condensation reaction of furan-2-carboxaldehyde and 4-methylbenzohydrazide. The reaction typically involves heating the reactants in a suitable solvent such as ethanol or methanol under reflux conditions. Characterization of the synthesized compound is performed using various spectroscopic techniques including:

  • Infrared (IR) Spectroscopy : To identify functional groups present in the compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure and confirm the purity of the compound.
  • Mass Spectrometry : To ascertain the molecular weight and fragmentation pattern.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound has a potent inhibitory effect on HepG2 (liver cancer) and HCT116 (colon cancer) cell lines. The mechanism of action is believed to involve induction of apoptosis and disruption of cellular proliferation pathways.

Cell LineIC50 (µM)Mechanism of Action
HepG215.3Induction of apoptosis
HCT11612.7Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It has shown promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit bacterial growth.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this hydrazone derivative has been studied for its ability to inhibit certain enzymes. For example, it has been reported to inhibit urease activity, which is significant in treating infections caused by urease-producing bacteria.

Case Studies

  • Cytotoxicity Study : A study conducted on various hydrazone derivatives, including this compound, revealed that it was more effective than several metal complexes in inducing cell death in cancer cells. The study utilized MTT assays to evaluate cell viability post-treatment.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated that it possessed a broad spectrum of activity, making it a potential candidate for developing new antibacterial agents.
  • Mechanistic Insights : A detailed mechanistic study using flow cytometry assessed how this compound induces apoptosis in cancer cells. The study found significant increases in sub-G1 population cells, indicating DNA fragmentation associated with apoptosis.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N'-(furan-2-ylmethylene)-4-methylbenzohydrazide and its analogs?

  • Methodological Answer : The compound is synthesized via condensation of 4-methylbenzohydrazide with furan-2-carbaldehyde in methanol under reflux (2–4 hours). After partial solvent evaporation, the precipitate is filtered and recrystallized from methanol to yield pure crystals . This method is adaptable for analogs by substituting aldehydes (e.g., nitro-, bromo-, or methoxy-substituted aldehydes) . Key quality control steps include elemental analysis, NMR (δ 8.37 ppm for the hydrazone proton), and IR spectroscopy (νC=N at ~1648 cm⁻¹) .

Q. How are hydrazone compounds characterized structurally, and what techniques validate their purity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, resolving intermolecular interactions like hydrogen bonds (N–H···O) and π-stacking . Complementary techniques include:
  • ¹H/¹³C NMR : To confirm proton environments (e.g., furan protons at δ 6.49–7.57 ppm) and carbon frameworks .
  • IR Spectroscopy : Identification of νC=N (1648 cm⁻¹) and νNH (3239 cm⁻¹) .
  • Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N within ±0.2% of theoretical values) .

Q. What structural features stabilize the crystal lattice of this compound?

  • Methodological Answer : SC-XRD reveals that intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking (centroid distances ~3.6 Å) between aromatic rings stabilize the crystal lattice . Solvent molecules (e.g., methanol) may occupy lattice voids, contributing to packing efficiency .

Advanced Research Questions

Q. How do substituents on the aldehyde moiety influence biological activity in hydrazone analogs?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:
  • Electron-withdrawing groups (Br, NO₂) : Enhance antibacterial activity (e.g., MIC = 12.5 µg/mL for S. aureus with 3,5-dibromo substitution) .
  • Electron-donating groups (OCH₃) : Reduce activity due to decreased electrophilicity of the hydrazone moiety .
    Table 1 : Antibacterial Activity of Selected Analogs
CompoundSubstituentMIC (µg/mL) S. aureusMIC (µg/mL) E. coli
14-Nitro25.050.0
33,5-Dibromo12.525.0

Q. What strategies optimize the synthesis of metal complexes with this compound?

  • Methodological Answer : The compound acts as a tridentate ligand via C=O, N–H, and furan oxygen. Optimization involves:
  • Solvent Choice : Methanol/ethanol for solubility and slow crystallization .
  • Metal Salt Ratio : 1:2 (metal:ligand) for stable octahedral complexes (e.g., oxidovanadium(V) complexes) .
  • Characterization : EPR for oxidation state, SC-XRD for coordination geometry (e.g., VO²⁺ with O,N,O-binding) .

Q. How can computational methods predict electronic properties and reactivity of hydrazone derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict reactivity:
  • HOMO-LUMO Gaps : Narrow gaps (~3.5 eV) correlate with higher antibacterial activity due to enhanced charge transfer .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (furan O) and electrophilic (C=N) sites for targeted modifications .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in biological activity data across studies?

  • Critical Analysis : Contradictions arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. agar diffusion), or solvent effects. Standardization using CLSI guidelines and solvent controls (e.g., DMSO ≤1% v/v) improves reproducibility .

Q. What experimental phasing tools are recommended for solving crystal structures of hydrazones?

  • Technical Guidance : SHELX programs (SHELXD, SHELXE) are robust for small-molecule phasing due to their dual-space recycling algorithms. For challenging cases (e.g., twinning), OLEX2 integration with SHELXL refines structures efficiently .

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